molecular formula C26H24N6O B2659619 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-87-7

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

货号: B2659619
CAS 编号: 538348-87-7
分子量: 436.519
InChI 键: RNMSZTRPULJSHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective inhibitor of the Janus kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is a primary focus in oncological research, particularly for myeloproliferative neoplasms (MPNs) where dysregulated JAK2 signaling is a common driver of disease pathogenesis. The compound functions by competitively binding to the ATP-binding site of the JAK2 kinase, thereby suppressing its catalytic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it a valuable pharmacological tool for investigating the role of JAK2 in hematopoiesis, cellular proliferation, and survival. Researchers utilize this compound in vitro and in vivo to dissect JAK-STAT pathway mechanics, to validate JAK2 as a therapeutic target in various disease models, and to study mechanisms of resistance to JAK inhibition. Its research applications extend to the exploration of inflammatory and autoimmune conditions, given the integral role of JAK-STAT signaling in cytokine receptor function. [Source: Patent WO2013142260A1] [Source: National Center for Biotechnology Information (2025). PubChem Compound Summary]

属性

IUPAC Name

5-methyl-2,7-bis(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-16-7-4-9-19(13-16)23-22(25(33)29-21-11-6-12-27-15-21)18(3)28-26-30-24(31-32(23)26)20-10-5-8-17(2)14-20/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMSZTRPULJSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structure. For instance, the condensation reactions between appropriate pyridine derivatives and substituted carboxamides are commonly employed.

Anticancer Properties

Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant anticancer activity. In particular:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. Results demonstrated cytotoxic effects with IC50 values indicating potent antiproliferative activity. For example, derivatives of similar structures showed IC50 values as low as 6.2 μM against HCT-116 cells .
  • Mechanism of Action : The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that triazole derivatives inhibit DNA gyrase and topoisomerases, crucial for DNA replication in cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated:

  • Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of potency .

Structure-Activity Relationship (SAR)

The biological activity of 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is influenced by its structural components:

Structural Feature Impact on Activity
Methyl group on pyridineEnhances lipophilicity and membrane permeability
Di-m-tolyl substituentsIncreases binding affinity to target enzymes
Triazole ringEssential for anticancer and antimicrobial activities

Case Studies

Several studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity :
    • A recent study synthesized a series of triazolo-pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications on the pyridine ring significantly affected the compounds' potency .
  • Antimicrobial Screening :
    • Another investigation focused on evaluating the antimicrobial properties of related compounds against clinical isolates. The findings suggested that certain derivatives could serve as lead compounds for developing new antibiotics .

相似化合物的比较

Structural Modifications and Substituent Effects

Compound X shares a core scaffold with derivatives reported in –4 but differs in substituent patterns. Key comparisons are summarized below:

Compound ID R1 (Position 2) R2 (Position 7) R3 (Carboxamide) Yield (%) Melting Point (°C) Molecular Weight (HRMS)
Compound X m-Tolyl m-Tolyl Pyridin-3-yl N/A N/A N/A
5a p-Tolyl 3,4,5-Trimethoxyphenyl p-Tolyl 43–66 Not reported 453.1677 (m/z)
5j 4-Nitrophenyl 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 43 319.9–320.8 453.1677 (m/z)
5k 4-Bromophenyl 3,4,5-Trimethoxyphenyl 4-Bromophenyl 54 280.1–284.3 513.0870 (m/z)
5m 4-Methoxy-3-nitrophenyl 3,4,5-Trimethoxyphenyl 4-Methoxy-3-nitrophenyl 47 286.1–288.2 510.1724 (m/z)

Key Observations :

Substituent Diversity: Compound X features m-tolyl groups (methyl-substituted phenyl) at positions 2 and 7, contrasting with the 3,4,5-trimethoxyphenyl or halogenated aryl groups in analogs like 5a–m. The pyridin-3-yl carboxamide in Compound X introduces a heteroaromatic moiety absent in analogs like 5a–m, which may influence hydrogen-bonding interactions in biological targets.

Synthetic Yields :

  • Yields for analogs range from 43–66% , with electron-withdrawing groups (e.g., nitro in 5j ) correlating with lower yields (43%) due to steric or electronic hindrance . Compound X’s m-tolyl groups, being moderately electron-donating, may favor higher yields if synthesized under similar conditions.

Thermal Stability :

  • Melting points for analogs vary widely (249–320°C), with higher values observed for nitro-substituted derivatives (e.g., 5j : 319.9–320.8°C). Compound X’s melting point is unreported but may align with 5k (280–284°C) given comparable substituent bulk .

Reactivity and Stability

  • Dihydro Core : The 4,7-dihydro triazolopyrimidine core in Compound X contrasts with fully aromatic analogs (e.g., pyrazolo[3,4-d]pyrimidines in ). Dihydro derivatives are prone to oxidation; demonstrates that nitro-substituted dihydrotriazolopyrimidines (e.g., 4h ) undergo oxidative aromatization under specific conditions. Compound X, lacking nitro groups, may exhibit greater stability .
  • Isomerization : Pyrazolo-triazolopyrimidine hybrids in undergo isomerization under varying conditions. While Compound X’s triazolopyrimidine core is less complex, substituent electronic effects (e.g., m-tolyl) could influence tautomeric equilibria.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。